

AT-1001 In Vitro Assay Protocol for Nicotinic Acetylcholine Receptor Binding

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Compound of Interest

Compound Name: AT 1001

Cat. No.: B12068694

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Introduction

AT-1001 is a high-affinity and selective ligand for the $\alpha 3\beta 4$ subtype of nicotinic acetylcholine receptors (nAChRs).^{[1][2]} It has been characterized as a partial agonist at human $\alpha 3\beta 4$ nAChRs and displays a complex pharmacological profile, making it a valuable research tool for studying the role of this receptor subtype in various physiological and pathological processes.^{[1][3][4]} This document provides detailed application notes and protocols for an in vitro competitive radioligand binding assay to determine the binding affinity of AT-1001 for nAChRs, as well as its functional activity.

Data Presentation

The following tables summarize the binding affinity and functional activity of AT-1001 at different nAChR subtypes.

Table 1: Binding Affinity of AT-1001 at a selection of nAChR Subtypes^[5]

Receptor Subtype	K _i (nM)
α3β4	2.4
α4β2	476
α7	221

Data was obtained from competitive binding assays utilizing [³H]epibatidine.[5]

Table 2: Functional Activity of AT-1001 at Human nAChR Subtypes Expressed in Xenopus Oocytes[5]

Receptor Subtype	Activity	EC ₅₀ (μM)	Maximal Response (% of ACh)
α3β4	Partial Agonist	0.37	35%
α4β2	Weak Partial Agonist	1.5	6%

Functional activity was determined using two-electrode voltage clamp electrophysiology.[5]

Experimental Protocols

Competitive Radioligand Binding Assay for AT-1001 at α3β4 nAChRs

This protocol describes a method to determine the binding affinity (K_i) of AT-1001 for the α3β4 nAChR subtype using [³H]epibatidine as the radioligand.

1. Materials

- Cell Membranes: Membranes prepared from Human Embryonic Kidney (HEK293) cells stably expressing the human α3 and β4 nAChR subunits.
- Radioligand: [³H]epibatidine (specific activity ~50-80 Ci/mmol).
- Test Compound: AT-1001.

- Non-specific Binding Ligand: Unlabeled epibatidine.
- Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI).
- Scintillation fluid.
- Scintillation counter.
- Protein assay kit (e.g., BCA or Bradford).

2. Methods

a. Membrane Preparation

- Culture HEK293 cells expressing the $\alpha 3\beta 4$ nAChR to confluency.
- Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
- Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).
[6]
- Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[6]
- Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[6]
- Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.
- Resuspend the final membrane pellet in binding buffer.

- Determine the protein concentration of the membrane preparation using a standard protein assay.^[6] The membranes can be stored at -80°C until use.

b. Binding Assay

- In a 96-well microplate, set up the following in triplicate:
 - Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]epibatidine (final concentration ~0.1-0.5 nM), and 100 µL of the membrane preparation.^{[1][5]}
 - Non-specific Binding: Add 50 µL of unlabeled epibatidine (final concentration ~10 µM), 50 µL of [³H]epibatidine, and 100 µL of the membrane preparation.^[1]
 - Competition Binding: Add 50 µL of varying concentrations of AT-1001, 50 µL of [³H]epibatidine, and 100 µL of the membrane preparation.
- Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.^[1]
- Terminate the assay by rapid filtration of the reaction mixture through the pre-soaked glass fiber filters using a cell harvester.
- Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and allow them to sit for at least 4 hours.
- Measure the radioactivity in each vial using a scintillation counter.

c. Data Analysis

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding of [³H]epibatidine against the logarithm of the AT-1001 concentration.
- Determine the IC₅₀ value (the concentration of AT-1001 that inhibits 50% of the specific binding of [³H]epibatidine) by fitting the data to a sigmoidal dose-response curve using non-

linear regression analysis.

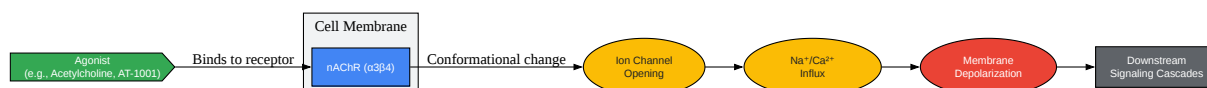
- Calculate the binding affinity (K_i) of AT-1001 using the Cheng-Prusoff equation:[7]

$$K_i = IC_{50} / (1 + ([L]/K_D))$$

Where:

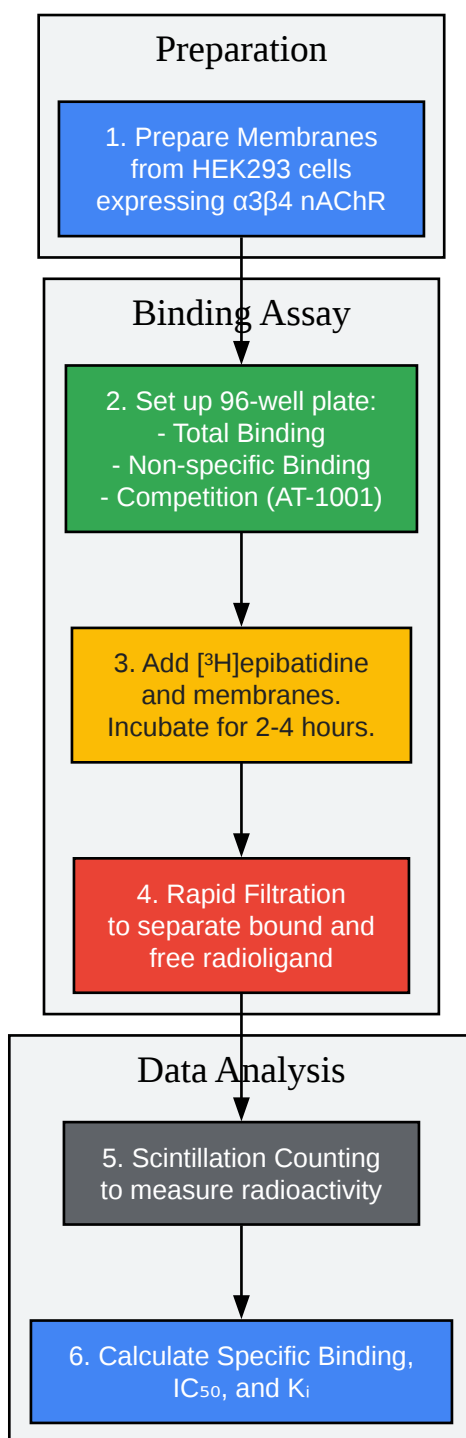
- [L] is the concentration of [3 H]epibatidine used in the assay.
- K_D is the equilibrium dissociation constant of [3 H]epibatidine for the $\alpha 3\beta 4$ nAChR.

Visualizations



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Caption: Generalized nAChR signaling pathway.



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Caption: Experimental workflow for the AT-1001 nAChR binding assay.

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